![molecular formula C14H8ClIN2O B3533804 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole](/img/structure/B3533804.png)
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole is a chemical compound with a molecular formula of C13H8ClIO. It is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing an oxygen atom and two nitrogen atoms. This ring is substituted at the 3rd position by a 4-chlorophenyl group and at the 5th position by a 2-iodophenyl group .Chemical Reactions Analysis
Specific chemical reactions involving 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole are not available in the current search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole include a molecular weight of 342.55900, a density of 1.699g/cm3, a boiling point of 423.2ºC at 760 mmHg, and a flash point of 209.8ºC .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Some 1,2,4-oxadiazole derivatives, including those similar to 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole, have demonstrated antimicrobial properties. For instance, a study by Machado et al. (2005) found that these compounds show significant antimicrobial activity, which indicates their potential as antimicrobial agents (Machado et al., 2005).
- Antifungal Activity : Pyrazole derivatives containing the 1,2,4-oxadiazole unit, like the one , have been found to have potent antifungal properties against various fungal strains. This suggests their possible use in developing new antifungal agents (Horrocks et al., 2013).
Cancer Research
- Anticancer Potential : Certain 1,2,4-oxadiazole derivatives have shown anticancer activities. For example, Afsharirad et al. (2020) reported that compounds with structures similar to 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole exhibited significant anti-breast cancer activity, suggesting their potential use in cancer therapy (Afsharirad et al., 2020).
Chemical Synthesis and Characterization
- Synthetic Applications : The compound and its derivatives have been extensively used in chemical synthesis. Abbas et al. (2017) described the synthesis of new heterocyclic compounds based on 1,2,4-oxadiazole, emphasizing their importance in developing new chemical entities (Abbas et al., 2017).
Crystal Structure and Molecular Interaction
- Structural Analysis : The crystal structure and molecular interactions of compounds including 1,2,4-oxadiazole derivatives have been studied to understand their physical and chemical properties. For example, Fun et al. (2011) investigated the crystal structure of a 1,2,4-oxadiazole derivative, providing insights into its molecular geometry and interactions (Fun et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHLUYDKPKXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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